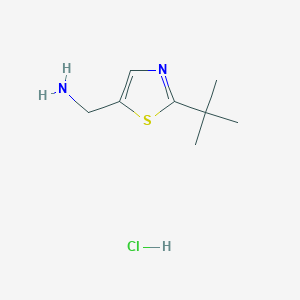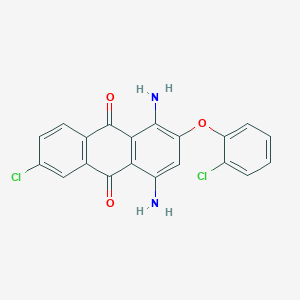
1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione is a complex organic compound that belongs to the anthracene family. Anthracene derivatives are known for their diverse applications in various fields, including organic electronics, photophysics, and medicinal chemistry. This compound, in particular, is characterized by its unique structural features, which include amino groups, chloro substituents, and a phenoxy group attached to the anthracene core.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione typically involves multi-step organic reactions. One common method includes the following steps:
Nitration: Anthracene is nitrated to introduce nitro groups at specific positions.
Reduction: The nitro groups are reduced to amino groups using reducing agents such as tin(II) chloride or iron powder in acidic conditions.
Halogenation: Chlorine atoms are introduced through halogenation reactions using reagents like thionyl chloride or phosphorus pentachloride.
Phenoxy Substitution: The phenoxy group is introduced via nucleophilic aromatic substitution, where a phenol derivative reacts with the halogenated anthracene compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity. Techniques such as continuous flow chemistry and automated synthesis may be employed to enhance efficiency and scalability.
化学反応の分析
Types of Reactions
1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert it to hydroquinone derivatives.
Substitution: The chloro and phenoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles like amines or thiols, and electrophiles like alkyl halides.
Major Products
The major products formed from these reactions include various substituted anthracene derivatives, quinones, and hydroquinones, depending on the specific reaction conditions and reagents used.
科学的研究の応用
1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione has several scientific research applications:
Chemistry: Used as a precursor for synthesizing other complex organic molecules and as a reagent in organic synthesis.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development, particularly in designing new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors for electronic devices.
作用機序
The mechanism of action of 1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione involves its interaction with specific molecular targets and pathways. For instance, in biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific biochemical pathways. The exact mechanism can vary depending on the specific application and context.
類似化合物との比較
Similar Compounds
2,6-Diaminoanthraquinone: Another anthracene derivative with amino groups at different positions.
1,4-Diamino-2-chloroanthracene-9,10-dione: Similar structure but lacks the phenoxy group.
1,4-Diamino-6-chloro-2-(2-phenoxyethoxy)anthracene-9,10-dione: Similar but with an ethoxy linker in the phenoxy group.
Uniqueness
1,4-Diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione is unique due to its specific substitution pattern, which imparts distinct chemical and physical properties. This uniqueness makes it valuable for specialized applications in organic electronics, photophysics, and medicinal chemistry.
特性
CAS番号 |
88605-18-9 |
|---|---|
分子式 |
C20H12Cl2N2O3 |
分子量 |
399.2 g/mol |
IUPAC名 |
1,4-diamino-6-chloro-2-(2-chlorophenoxy)anthracene-9,10-dione |
InChI |
InChI=1S/C20H12Cl2N2O3/c21-9-5-6-10-11(7-9)20(26)16-13(23)8-15(18(24)17(16)19(10)25)27-14-4-2-1-3-12(14)22/h1-8H,23-24H2 |
InChIキー |
HSEOKPFBDBBAGL-UHFFFAOYSA-N |
正規SMILES |
C1=CC=C(C(=C1)OC2=C(C3=C(C(=C2)N)C(=O)C4=C(C3=O)C=CC(=C4)Cl)N)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2,6-Dibromopyrazolo[1,5-a]pyrimidine](/img/structure/B13129578.png)


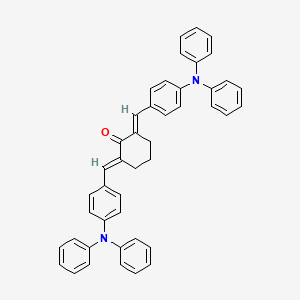

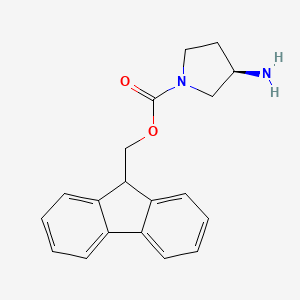




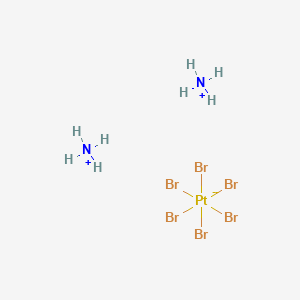
![6,6'-Dimethyl-[2,2'-bipyridine]-5-carbaldehyde](/img/structure/B13129665.png)
